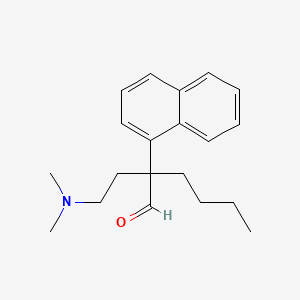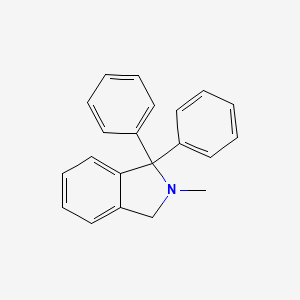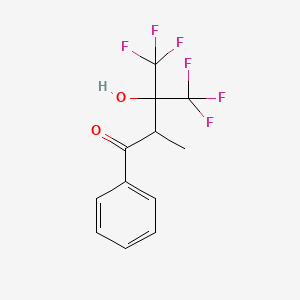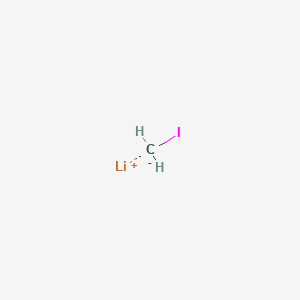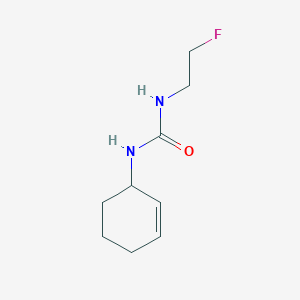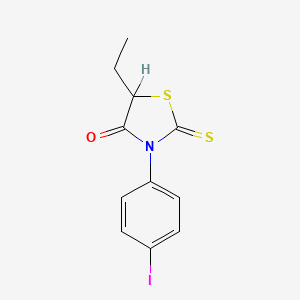
5-Ethyl-3-(p-iodophenyl)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-(p-iodophenyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with an ethyl group at the 5-position and a p-iodophenyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(p-iodophenyl)rhodanine typically involves the condensation of rhodanine with p-iodobenzaldehyde in the presence of a base. One common method is the Knoevenagel condensation, which can be carried out under microwave dielectric heating to improve yields and reduce reaction times . The reaction conditions often include the use of organic bases such as piperidine, triethylamine, or sodium acetate.
Industrial Production Methods
Industrial production of rhodanine derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
5-Ethyl-3-(p-iodophenyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki-Miyaura coupling reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities.
Medicine: It has shown promise as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: Rhodanine derivatives are used in the development of dyes and pigments.
作用機序
The mechanism of action of 5-Ethyl-3-(p-iodophenyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on DNA replication and cell cycle arrest .
類似化合物との比較
Similar Compounds
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer properties and ability to induce apoptosis in leukemic cells.
5-Isopropylidene-3-ethyl-rhodanine: Exhibits cytotoxicity against cancer cell lines.
Uniqueness
5-Ethyl-3-(p-iodophenyl)rhodanine is unique due to the presence of the p-iodophenyl group, which enhances its biological activity and allows for further functionalization through substitution reactions. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
23517-46-6 |
|---|---|
分子式 |
C11H10INOS2 |
分子量 |
363.2 g/mol |
IUPAC名 |
5-ethyl-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10INOS2/c1-2-9-10(14)13(11(15)16-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |
InChIキー |
UWKAJFCNLXNHGA-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


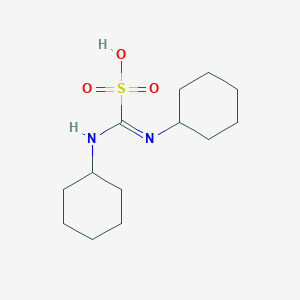
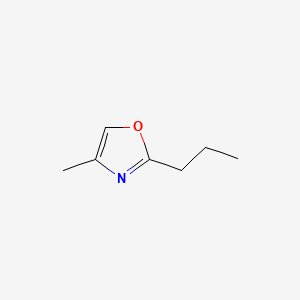
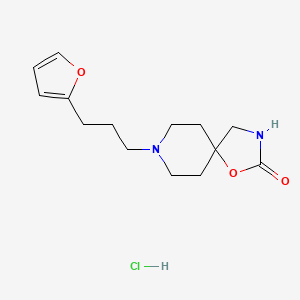
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
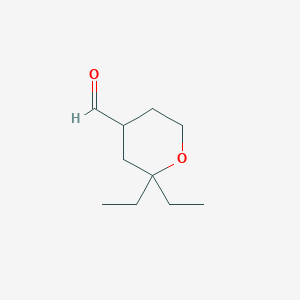
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
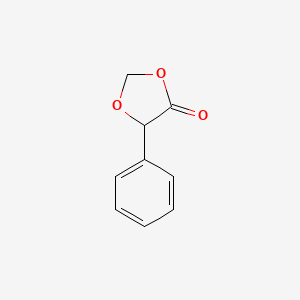
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

